

tert-Butyl (6-chloropyridin-2-yl)carbamate CAS number 159603-71-1

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Compound of Interest

Compound Name: **tert-Butyl (6-chloropyridin-2-yl)carbamate**

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An In-depth Technical Guide to **tert-Butyl (6-chloropyridin-2-yl)carbamate**

CAS Number: 159603-71-1

This technical guide provides a comprehensive overview of **tert-Butyl (6-chloropyridin-2-yl)carbamate**, a key intermediate in the field of medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals involved in organic synthesis and pharmaceutical research.

Introduction

tert-Butyl (6-chloropyridin-2-yl)carbamate is a bifunctional molecule featuring a pyridine ring substituted with a chlorine atom and a Boc-protected amine. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-amino-6-chloropyridine moiety into more complex molecules. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine, which can be selectively removed under acidic conditions. The chlorine atom provides a reactive site for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds. Its role is significant in the synthesis of various pharmaceutical agents.^[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **tert-Butyl (6-chloropyridin-2-yl)carbamate** are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
CAS Number	159603-71-1	[2][3][4]
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ O ₂	[2][4]
Molecular Weight	228.68 g/mol	[2]
IUPAC Name	tert-butyl N-(6-chloropyridin-2-yl)carbamate	[4]
Synonyms	2-BOC-Amino-6-chloropyridine, 2-tert-Butoxycarbonylamino-6-chloropyridine	[2]
Appearance	Solid Crystalline Form	[1]
Melting Point	87.5-89 °C	[2]
Boiling Point (Predicted)	282.2 ± 25.0 °C	[2]
Density (Predicted)	1.245 ± 0.06 g/cm ³	[2]
pKa (Predicted)	11.89 ± 0.70	[2]
Storage Conditions	Inert atmosphere (Nitrogen or Argon), 2-8°C	[2][5]

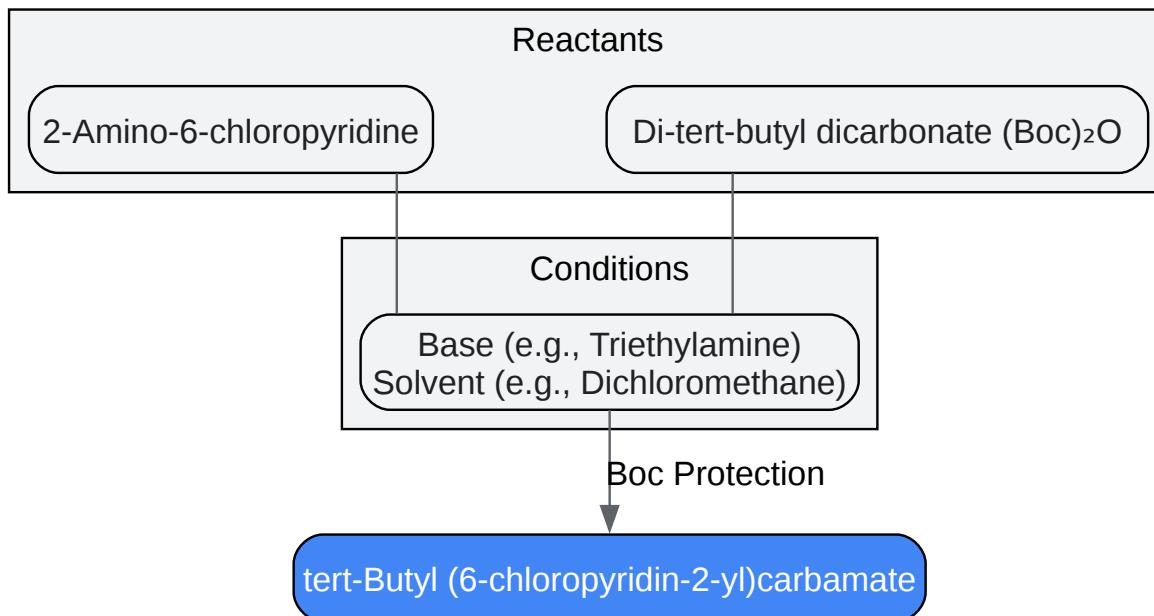
Note: Spectral data such as NMR, HPLC, and LC-MS are often available from commercial suppliers.[5]

Synthesis and Reactivity

Synthesis Workflow

The most common method for synthesizing **tert-Butyl (6-chloropyridin-2-yl)carbamate** involves the protection of the primary amine of 2-amino-6-chloropyridine using di-tert-butyl

dicarbonate (Boc_2O). This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.



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Synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate.

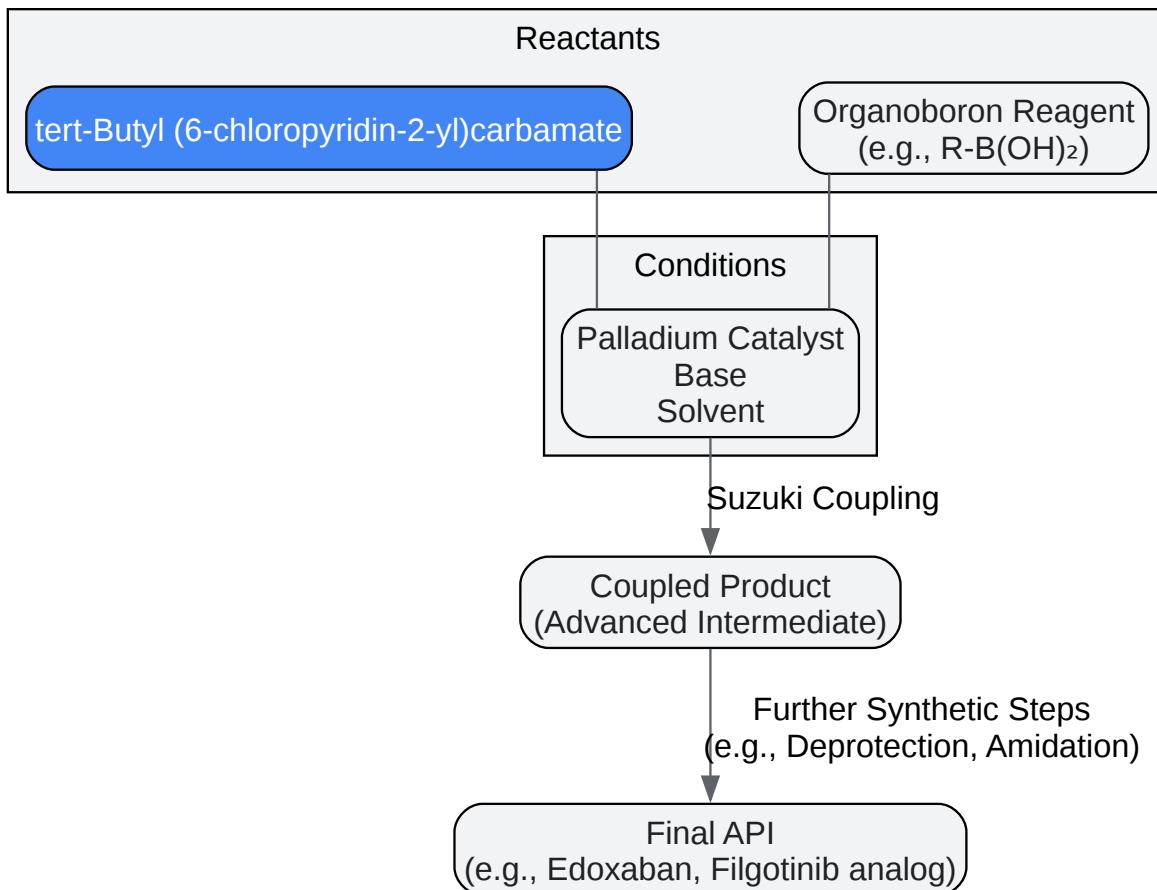
Reactivity and Applications

The utility of this compound stems from its two primary reactive sites. The Boc-protected amine is stable under basic and nucleophilic conditions but can be easily deprotected using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The chloro-group on the pyridine ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.

This reactivity makes it a crucial intermediate in the synthesis of complex pharmaceutical compounds, including:

- $\alpha\beta 6$ Integrin Inhibitors: Used in the preparation of Tetrahydro-1,8-naphthyridine compounds which act as inhibitors for the $\alpha\beta 6$ integrin, a target for treating fibrotic diseases.^[2]

- Anti-inflammatory Agents: Serves as a building block for Filgotinib-related compounds, which are Janus kinase (JAK) inhibitors used in the treatment of inflammatory conditions.[5]
- Anticoagulants: It is an important intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant.[6][7]



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Role in Suzuki cross-coupling for drug synthesis.

Experimental Protocols

Representative Synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate

This protocol is a representative procedure for the N-Boc protection of 2-amino-6-chloropyridine.

- Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).
- Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure **tert-Butyl (6-chloropyridin-2-yl)carbamate**.

Use in Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for using the title compound in a Suzuki coupling reaction.

- Reaction Setup: In a reaction vessel, combine **tert-Butyl (6-chloropyridin-2-yl)carbamate** (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
- Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-12 hours. Monitor the reaction for completion by TLC or LC-MS.

- **Workup:** Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.
- **Purification:** Extract the aqueous layer with ethyl acetate. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the coupled product.

Safety and Handling

- **Hazard Statements:** May cause skin irritation, serious eye irritation, and may be harmful if inhaled.[\[1\]](#)
- **Precautionary Measures:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[\[2\]](#)[\[5\]](#)

Conclusion

tert-Butyl (6-chloropyridin-2-yl)carbamate (CAS: 159603-71-1) is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its dual reactivity, enabled by the Boc-protected amine and the reactive chlorine atom, allows for its strategic incorporation into a wide range of pharmaceutical targets. The well-established protocols for its synthesis and subsequent functionalization underscore its importance for researchers and scientists in the field of drug discovery and development.

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